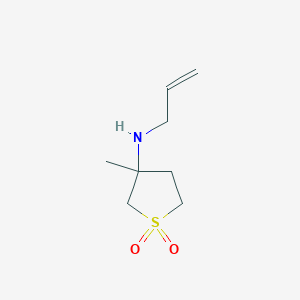

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-3-5-9-8(2)4-6-12(10,11)7-8/h3,9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJPJRJOQNUOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385270 | |

| Record name | 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151775-05-2 | |

| Record name | 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Reactive Properties of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, reactivity, and potential applications of the novel compound 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine. As direct experimental data for this specific molecule is not present in publicly accessible literature, this document synthesizes information from established chemical principles and data from structurally related analogs. We will explore the influence of the sulfone moiety within the thiolane-1,1-dioxide core and the versatile reactivity of the N-allyl functional group. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into the molecule's potential as a synthetic building block and its predicted behavior in chemical and biological systems.

Introduction and Molecular Structure

This compound is a unique trifunctional molecule built upon a sulfolane (tetrahydrothiophene-1,1-dioxide) scaffold. The core structure is a five-membered saturated ring containing a sulfone group, which imparts significant chemical stability and polarity.[1][2][3] The key functional groups influencing its properties are:

-

A Sulfone Group: The 1,1-dioxo functionality renders the sulfur atom hexavalent and creates a highly polar, electron-withdrawing environment. This group is known for its high thermal and chemical stability, making the sulfolane ring a robust scaffold.[1][2][4]

-

A Tertiary Amine: The amine at the C3 position is substituted with a methyl group and an allyl (prop-2-enyl) group. This tertiary amine is expected to be basic and nucleophilic.

-

An Allyl Group: The N-prop-2-enyl moiety introduces a site of unsaturation, which is a versatile handle for a wide range of chemical transformations, including palladium-catalyzed reactions, additions, and polymerizations.[5][6][7]

-

A Quaternary Carbon Center: The C3 position, bearing both the amine and a methyl group, is a sterically hindered quaternary center.

The combination of a rigid, polar sulfone core with a reactive allylamine side chain suggests potential applications as a versatile building block in the synthesis of more complex molecules, particularly within drug discovery programs where the sulfone group is often used as a bioisostere.[4]

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its constituent functional groups. The highly polar sulfone group is expected to dominate its solubility profile, while the hydrocarbon portions (methyl and allyl groups) will contribute to its lipophilicity.

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₈H₁₅NO₂S | Derived from structural analysis. |

| Molecular Weight | 189.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-alkylated amines and sulfolane derivatives are typically liquids or low-melting solids.[8] |

| Boiling Point | > 250 °C (Predicted) | Sulfolane itself has a high boiling point (285 °C). The increased molecular weight suggests a high boiling point.[2] |

| Solubility | Miscible with water and polar organic solvents (e.g., DMSO, DMF, Methanol).[1][3] Low solubility in non-polar solvents (e.g., alkanes).[2] | The sulfone group imparts high polarity and miscibility with water.[3] This property is a hallmark of sulfolane-based compounds.[1][2] |

| pKa (Conjugate Acid) | 8.5 - 9.5 (Predicted) | The basicity of the tertiary amine is expected to be slightly lower than typical acyclic tertiary amines due to potential steric hindrance and the electron-withdrawing effect of the nearby sulfone group. Typical allylamines have a conjugate acid pKa around 9.5.[7] |

| LogP (Octanol/Water) | -0.5 to 0.5 (Predicted) | The high polarity of the sulfone group will counteract the lipophilicity of the methyl and allyl groups, likely resulting in a balanced or slightly hydrophilic character. For comparison, the parent compound 3-amino-3-methylthiolane 1,1-dioxide has a predicted XLogP3 of -1.1.[9] |

Synthesis and Chemical Reactivity

A plausible synthetic route to the target compound would involve the N-allylation of a precursor, 3-methyl-1,1-dioxothiolan-3-amine.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized precursor.

Caption: Proposed two-step synthesis pathway for the target compound.

Core Reactivity Insights

The molecule's reactivity is governed by the N-allyl group, as the sulfolane ring is generally inert under many conditions.[4]

-

Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts.

-

Reactions of the Allyl Group: The double bond is the most reactive site.

-

Electrophilic Addition: The alkene can undergo addition reactions with electrophiles like halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).

-

Transition-Metal Catalysis: The allyl moiety is an excellent substrate for various transition metal-catalyzed reactions, particularly those involving palladium. These reactions are a cornerstone of modern synthetic chemistry for forming C-N and C-C bonds.[6] This opens pathways to more complex derivatives.

-

Oxidation: The double bond can be oxidized to form diols (with OsO₄ or cold, dilute KMnO₄) or cleaved under stronger oxidative conditions (ozonolysis).

-

Caption: Key reaction pathways for this compound.

Predicted Spectroscopic Properties

A crucial aspect of characterizing any new compound is its spectroscopic signature. Based on known data for similar structures, we can predict the key features.[10][11]

-

¹H NMR (Proton NMR):

-

Allyl Protons: Expect complex multiplets in the δ 5.0-6.0 ppm range for the vinyl protons (-CH=CH₂) and a doublet around δ 3.0-3.5 ppm for the allylic protons (-N-CH₂-CH=).

-

Sulfolane Ring Protons: A series of complex multiplets are expected between δ 2.0-3.5 ppm. The protons on carbons adjacent to the sulfone group will be deshielded and shifted downfield.

-

Methyl Protons: A sharp singlet is expected around δ 1.2-1.5 ppm for the C3-methyl group.

-

-

¹³C NMR (Carbon NMR):

-

Allyl Carbons: Vinyl carbons are expected around δ 115-135 ppm. The allylic carbon (-N-CH₂) should appear around δ 50-60 ppm.

-

Sulfolane Ring Carbons: Carbons adjacent to the sulfone group (C2, C5) will be downfield (δ 50-65 ppm). The quaternary C3 will be in a similar region, while C4 will be more upfield.

-

Methyl Carbon: The C3-methyl carbon should give a signal around δ 20-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

S=O Stretch: Strong, characteristic absorption bands for the sulfone group are expected at ~1300-1350 cm⁻¹ (asymmetric stretch) and ~1120-1160 cm⁻¹ (symmetric stretch).

-

C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ for the alkene stretch.

-

C-N Stretch: A medium band in the 1000-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observable via soft ionization techniques (ESI, CI). Fragmentation would likely involve the loss of the allyl group or cleavage of the sulfolane ring.

-

Experimental Protocol: N-Allylation of 3-methyl-1,1-dioxothiolan-3-amine

This protocol details a standard procedure for the synthesis of the title compound from its primary amine precursor.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

3-methyl-1,1-dioxothiolan-3-amine hydrochloride (1.0 eq)[9][12]

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-1,1-dioxothiolan-3-amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 20 mL per gram of starting amine) to the flask.

-

Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature to neutralize the hydrochloride salt. Add allyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Causality Insight: Using a slight excess of the alkylating agent ensures complete consumption of the starting amine. K₂CO₃ acts as both the neutralizing agent for the HCl salt and the base to scavenge the HBr byproduct of the Sₙ2 reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃, KBr).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

-

Self-Validation: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

References

- Allylic amination reactivity of Ni, Pd, and Pt heterobimetallic and monometallic complexes. Dalton Transactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkPuy_e2ajKuEh5D6VR8nhcWlt7huVkJhe433wXVJ3rEbO0YHoxxL7Jo0GuGK4OeNlnVFV2Vnvgel-35rT2c95FAb1U4aruUi5W4bxAE7c8dSitiSxAOR2tRqI87iwGw1d7Bc-hiI5qjjBZUg3CQnfGA5YKNRXCzWkT3FNUVUlLVO5_ZJutrotwQ==]

- Katritzky, A. R., et al. Palladium-Catalyzed Reactions of N-Allylbenzotriazoles with Amines and Sulfonamides: A Facile Route to Functionalized Allylamines and N-Allylsulfonamides. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzo7h_6b2D7y_Z2roKkgU_wMyXqxs7vZzEb09P7WLmb5eD2XB_98SPyXg5beRd0lL07YoUfuKFy3wpbm3LjSwkpHCRIpRaJyuhl9RwnWnb9ZkUQI5rA-ST-ZZCNBnn2kHYdfAUWA==]

- El-Hakam, S. A., et al. Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI-D3VXy6Vj6eLILkjZ6MABW5-4QFjco-SpMIZtYvZPL1q0eXV760PtnbGBqEJQT8YDGY925i1K98mIjcivlWS1EuQB3Wkysg1CwluvAw9HsBwGl-b30s46m8w8oe30yu4lwvxIwsIAHA=]

- Shimizu, Y., & Kanai, M. Two reaction pathways of N-allyl enamine substrates through intramolecular carbocupration of alkenes reported by Chiba. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3_RDnpPNv4whpwOtR7ztJ950sSOwclWcCg8fTreW27_e-9Dg_iMzEA_9kqtyr0XN73z_J-cGSiBjICU5nu1O26h2pJW8km4WVNuh_tWB92Kn4tSQHwlgtoWA_r2Dkv--m0HjiRhE60_EsXCCt93VoF-gt28u1OXhrOOyyd5Q4hkhcehhRtWD--98Ph3rJFb0cI2Tw1y0WVCoNJGdIKdXgCw3vMUy0OARCHUT6i_AbImY8DsofNUqiBvtZSKQCJCspoHfj-icnN8=]

- ResearchGate. Chemical and physical properties of sulfolane. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2vJ1IUviXiXvTq0YfRmXulWCRgPBWg74Y2mHhd-GFyL7rmfANJeLPE8BRNnRHSam897Xktn82nqFO8OvSByXYTDZCJ615Lg0ZEAYsvivIKPuChCoozrxuENoLgXAEUW2pwBDjsrtLhzZ5wovEXSBx8WxptEdHx6CchGI9TgBHBcBuf-XVQ1WDgAxqAONm-JdOs1-dbMxRFMWlaw==]

- D'mello, V. C., et al. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdfsIA34X0umMI3bbOYePVAbXJeU0-FjPrQ-QjMiIZXdniLqvbFnddJg9LSflcrQELIbpiph_a0AmENtQpAH9qRBY-f3Uc_kZ10opPpqhZ71WUYNIJsShYbsQQDXPyYf_4VStw]

- Global Specialty Chemical Co. SULFOLANE APPLICATIONS. Global Specialty Chemical Co. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFov7uHy0-2WXUaNgYV3Sk4e4Ho_dlxfy70jpHFFXINI0ZRbd01s1EX9Lv48pz-oMopA101Kt7olq9VgfaghxBqD1_4DDcxlMtobARb7rnwEyjKQ6eyp6g3lvmalNq4b1kfbajHdrxXTNJ6]

- Wikipedia. Sulfolane. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm0fdXsSreERACB0GXjsE2xw48mhbiYSqEnr2NS3NYnkJ5B_lcwyGzVFxX5p1q3uaMf-LqxcCDcwBgE0oBrcYGM8ia4R9R1BYEzrHLwqUnjoh21DZsMbbA-9bkD_XO2B0yOg==]

- Benchchem. Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHam-lP2EA3QCkuPYHD7Cb-XSMAoLO9UW0Rltpm31zszuhbnZ8TRhByO881I94m65K_p7GTUBBOc7c53GEMBnk0LwVbSalRtaQDY_joIXE-H2ajYDoypoMAx9LrUua-B_4VXXlXARzMMWFVLQaGQI3w3hBKbwj3MJ43n2cvSjwI18WshEhDxp7fqryENWRWSjqbn5Npen5Vpc2h0kx4IF6op3XT1Eq3qQIGBitrSPK0cL9Qlhkckks=]

- PubChem. 3-Methyl-1,1-dioxo-thian-3-amine. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErO3esjRyV8gmGXCiCnDCoX7kT0_ffgk4VkZwgTy1Shxk9mWfaIFgaOf0Wl8qYa9_NXXFZEovdGuNAL65HrmPkvHbjAOw7ddo5kw2U1WQY4Ddhw8GAbs5_CKRCtgKoRcexyN0BQ3WgIFjRkQY4brdR1QtiX0sXIN3sic03j5d3Kx4j-Fc0]

- ResearchGate. Pd0-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic (Η3-allyl)PdL2+ Complexes. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF65AkkFO8pITY_2FKwUslkLcWGHQ6YgWa-0TsVdmjtT-fBQJA5AWzvmEr8iMxfVLZWL-2qsUcTSazwkmNl5Vqe8oUJa8BQq9WFfxYLb78xxI9DZa3H8pzK_2mlTV4Nzjz_S4WQzb4WcVAGW2BREC3nzpbemkAyMlJpPbOHyxVjI1r7cxOdykTqXJIZAtAl1p4pFCq7ZRr0XDHGXdepHWCAEP5Ub2T4iSZbZY4Q-Wk-DVAn7Bv-kV3rtX7uYeuZxCCFKCLWKZFdBya9-0MIV3Z0SeibRABE8gT8B0y16oFgmfhpUmSgUj7J9KvKYmXukg==]

- Wikipedia. Allylamine. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXoqR0RoRzcFOQErRod9HFAD-Yu_C40qZIsJ5yoV_iN7Lk9hxppJIbtzFr60m4OndEPavWSSMI2zS__e_yeUAOiqP_D0OqBi7GWbDPzltRTSEDwvIToMNBIsqNEZQ0a5Oe11M=]

- Rode, H. B., et al. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEblj19DtIV6sBnSDS9lILj3rLOB7V6TijAlWcyfLGNcAcWCecZMz4th3NNgIiZWe9A4DaJhHj1TCXsBb4LxVUXlzDR0MzvyJ9JnhIfoWq4ZwfrerwpXKlYk0yBnquiu1iuCZ-2mgiaBnESr5o=]

- PubChem. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTYmDFEZac3IVwUckvQd4MoiImUA3VqSHnWVWR3jaDB6wRYAF0fcpnlIWEyTirShoto1b0WjGpJBhfR3ka_jvCpmzQevxXoUG6Xt9dGvevXChOAVAxXf2WMYV1XH4is_VzJ2RBULOgE0sDsx1hbduze4Lq2htYMhGbn30xkeVGbymPS8uAOm4phRG4dw_y2wkgpNWSJ38k]

- Cheméo. Chemical and physical properties of Benzenamine, 3-methyl- (CAS 108-44-1). Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzSYqkzLR3SWgg9ffFVr2Oe4hi92Du8cdaPEIBcljXTTzjjVJDrqmHdzsd4Wu07atowVvLP4QgCn1m6OZ8fl5IneVAXsTT3umF7kVDjIsEr7UwuuooGvCafPxJIJYjLEZTVCqHb7SoGEXjiGPYCoUVTa2jWXm7gQ==]

- Santa Cruz Biotechnology. 3-Methyl-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamine hydrochloride. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2f-tZPhH5KWErP5cirZg6THc6mw4UWnbSNJQIV3GpCRt0yL-Hwll0WrivFib0TVJlFQe5qinVTJmhB6AZAeTbitWhDb8AjnEkjZZ6v5rDL-kufrF6wJggP3yAbDEoXcPClTp8dzr9Su6FY6eZVlT0NHgc6m3htOoS7YzJUIr9loSSIXO7XUHcWgmL-HdGFLM69HlOBGAUh_E=]

- PubChem. 3-Methyl-1,1-dioxothiolan-3-amine;chloride. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW_U49D73fImxfKjZwlkV13FdlEbwt-eUJV28PDnpquIYxXWIeMDkF6gh-8ayrQjqTseERZH3iaZQ1d0xJ58h887l1kukUXMJmSRNfs9F93uJGMKjqT5LKfWwu4fWfzQxsWHHqpYBEwLX420Tu4jV6R5U3P_fYnObqtA8J6md0zbfIVZjxw-6e0Bphsp7TzA==]

- CymitQuimica. CAS 627-35-0: N-Methyl-n-propylamine. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb2LULoDdbqo3lHXYUOCFBx_nuTL16DbM3tvabhi8--zEKs4-rZuQqXg3--Xn1aY9lx0-wgoTCCqnrtr0p3UEnLKfIIoG8iuRsYFY8eXAeDGCtteCQ0P2EGGySn9P9B1UD]

- Pan, X., et al. An Efficient Synthesis of (R)-3-Aminothiolane. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLc4fxLvdCUw9DegZ97wnNkKCQ8gjWEqzdzR6ADJmnMXblHobkkWQ5ORN62UPZ9cwI0oHZRvM9-bFT16HmoTUHKXlGZP7ZeDqbIPVmHGKeprgBR4_KcPYFI0lDtMwvFmOpB64SmmE5ftI8SQzUEu7YHH_XqmCX3Fz99OANNCqTgSZGaIx5RV4sQluZGTENlTYs-ObujLeOZsc=]

- ResearchGate. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUNnBh9_9c5KNnMMK_mPPVBHeN5sNaxOiwB6SAZJRom8abvopA01mTdpowrw_8HI5lvAOvY6uh8kv509yBzdZJ6KvPHVjRCWrlB40L_Z5V-frZgtkHLGtH89dmFVb61UxPTZ3zdv6UwlgedAZ16j1gk-WfLM5Il_lh81NYvfjCCh7pYE1rn24cy2FgYmvhQqLP5V7Im2GmpzstKG3diQvbQYcD1MhiVk9VIDfdf3xE0n_glKqVmTz0_hrzb5HszHWArh5HjsmVxNRKSwfZWd8y99KasPtWKRJfSRdcRI=]

- Cheméo. 3-methyl-1,2,4-trithiolane - Chemical & Physical Properties. Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC-iTzqy_VvWBp2tSWnAUrnIcEeD6Ppg9oW9FFBEL3wBq5r7oosbD9NjbGoGwJBiKCSav6vKEJjbc3MRq_Rau0TAzKQuvJbgGWTyiRQbMVomHRDVoKFhKwdrR8B0YZP_Yr0R3Y63Qt5izTSQAXlYn1SY9xBt2SD7R1]

- Sigma-Aldrich. Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwMq-JLUXwRaGquUmqhaVCazFaAxwKYyEJFd9TIL92pvUgpGFQrkqk_Wq3IJAS0TNJzQ1SviwbhDXsWmqDUhZ0eN6JS24bfTxkceILKBd2mbkihNVtVpEAINpJJAIai4EeqBqDE50OjZms5HYBuE_lMzz4lJrG]

- SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. International Journal of Pharmaceutical Sciences and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4TYqh3j_lgRY1mySX0alLllQmqkx8sqTED3hZd7Perr8fboqIDfVXVowJS81O5mI9O4vqYSWCJDHJE9LLnxMlk7dHQs392tBb3HL_APNGC9OR36sfuZEkwqRBTmpvinBBZV1qRM6W1oVziA==]

- Process for preparing thiophene derivatives. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-kKx3bdPKlS0NkV-D-yTJ2SWQOJgC8es4wLnz6dk24_23lGkxTdnmyyHDtojtj9_WAbvBcR35K1R3YX8TWFZLlfSDyuBu87cMvhX_oQUdDMMr9br1iwFxoSjqOdhChF1V7YsjM3L7MxN]

- Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi5eyBp0z8fa3cLLPv9FXVmklKFC2z8KdRhFsQZXMsEyHUVIyXgEBhobWjLHf0L_n0SY9AgvLJ1vzLzXqp3IK-FJsYwX_fkhxSLNfzUrgk3SlzHRsRl217kdlW3ovhEXVuoTve]

- PubChem. 3-(1-Methyl-3-piperiden-4-yl)-2-(2-methyl-2-aminopropyl)indole. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWaQ3k1jdBga6jPyDVISe3HZvbmQRNjODGfiYW9kPB8JwbZcyJW3a3sW6znQ4BI8bkTYvF3MdxgDS1BUlDGsVfC7kNb_4jbeoqxNRmK758UIzi7NSgNc7A_4RjFmyPI4h9qZpEg7bTGY3OiA==]

- 3-aminoindane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcZW0_HHP_aEA8D38OALp9O8Ku0nLVQUeW25s8Z8JCZvp0mx07Jhdv1Xywt0RRGJPNeP3iNrrqIhyIh2pISYzydvU3mi1PE4H4s-SVgJi6Cj_VBCxxNERhe2Wkq4X3W4Rqp6RPDnHnyyoyJzV04w==]

- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGukoF6Uh3U8Z9ChM1x0yHDV6ZXODksNPfXnVaL28iNJN5N2pI2eA-uBxiIepv4RkKIZgwbN67JgjpfDPeYF5tnMmwlfbqg8_rSFgNED_hOIP-1mNX7I2bxCXC9xkHrzRR5aj8=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfolane - Wikipedia [en.wikipedia.org]

- 4. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 5. Allylic amination reactivity of Ni, Pd, and Pt heterobimetallic and monometallic complexes. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allylamine - Wikipedia [en.wikipedia.org]

- 8. CAS 627-35-0: N-Methyl-n-propylamine | CymitQuimica [cymitquimica.com]

- 9. 3-Methyl-1,1-dioxothiolan-3-amine chloride | C5H11ClNO2S- | CID 49876812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

Structure Elucidation of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of the novel sulfonamide, 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine. The methodologies detailed herein are designed to establish an unambiguous structural assignment, crucial for applications in medicinal chemistry and drug development where molecular conformation directly dictates biological activity.

It is important to note that publicly available, detailed experimental spectra for this specific molecule are scarce. Therefore, this guide will proceed on a well-established, theoretical framework, utilizing simulated and expected data to illustrate the elucidation process. The principles and workflows, however, are directly applicable to real-world laboratory scenarios.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial and most critical step in characterizing an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering precision up to four decimal places. This level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak, typically the protonated molecule [M+H]⁺.

-

Mass Analysis: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to acquire the high-resolution mass spectrum.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Data & Interpretation

For our target molecule, C₈H₁₅NO₂S, the expected monoisotopic mass of the neutral molecule is 189.0823. The protonated adduct [C₈H₁₅NO₂S + H]⁺ would therefore have a calculated m/z of 190.0896. The HRMS experiment should yield a measured m/z value that aligns with this calculated value to within a few parts per million (ppm), confirming the molecular formula.

| Parameter | Theoretical Value | Expected Experimental Outcome |

| Molecular Formula | C₈H₁₅NO₂S | Confirmed |

| Monoisotopic Mass | 189.0823 u | - |

| [M+H]⁺ (m/z) | 190.0896 u | 190.0896 ± 0.0005 u |

| Isotopic Pattern | Characteristic pattern for one sulfur atom | Observed |

The presence of a single sulfur atom can be further corroborated by observing the A+2 isotopic peak ([M+2]+H)⁺, which is expected to have an intensity of approximately 4.4% relative to the A peak ([M]+H)⁺ due to the natural abundance of the ³⁴S isotope.

Mapping the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A suite of NMR experiments is required to piece together the molecular puzzle.

Workflow for NMR-Based Structure Elucidation

Caption: NMR workflow for structure elucidation.

2.1. Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

-

¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

-

¹³C NMR: This provides the number of chemically non-equivalent carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O, C=C without attached protons) are absent.

Expected ¹H and ¹³C NMR Data (Simulated for C₈H₁₅NO₂S in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Thiolane Ring | |||||

| C2-H₂ | ~3.1 - 3.3 | m | 2H | ~55 | Negative |

| C3-CH₃ | ~1.5 | s | 3H | ~25 | Positive |

| C3-Quaternary | - | - | - | ~70 | Absent |

| C4-H₂ | ~2.2 - 2.4 | m | 2H | ~38 | Negative |

| C5-H₂ | ~3.0 - 3.2 | m | 2H | ~52 | Negative |

| N-allyl Group | |||||

| N-H | ~2.0 (broad) | s | 1H | - | - |

| N-CH₂ | ~3.8 | d | 2H | ~45 | Negative |

| =CH | ~5.9 | ddt | 1H | ~135 | Positive |

| =CH₂ | ~5.2 (trans), ~5.1 (cis) | d, d | 2H | ~117 | Negative |

2.2. Two-Dimensional (2D) NMR for Connectivity

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems. For instance, a cross-peak between the N-CH₂ protons and the =CH proton would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is an excellent way to definitively assign carbon signals based on their attached, and usually more easily assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting fragments that are separated by quaternary carbons or heteroatoms. For example, HMBC correlations would be expected from the C3-CH₃ protons to the quaternary C3 carbon and the adjacent C2 and C4 carbons, unambiguously placing the methyl group on the C3 position of the thiolane ring.

Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Place a small amount of the neat sample directly on the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2950, ~2870 | Medium-Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1300, ~1120 | Strong | Asymmetric & Symmetric SO₂ stretch (sulfone) |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) |

The two very strong absorption bands around 1300 cm⁻¹ and 1120 cm⁻¹ are the most diagnostic feature, providing unequivocal evidence for the presence of the sulfone (SO₂) group.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While the combination of MS and NMR techniques can provide a complete picture of the molecule's constitution and connectivity, only Single-Crystal X-ray Crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state. This is the gold standard for structure proof.

Workflow for X-ray Crystallography

Caption: X-ray crystallography workflow.

Protocol & Interpretation

-

Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The final output is a crystallographic information file (CIF) that contains the precise coordinates of every atom in the unit cell, along with bond lengths, bond angles, and torsional angles. This provides absolute proof of the molecular structure, including the relative stereochemistry at the C3 chiral center.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments maps the complex spin systems and reveals the atom-to-atom connectivity, forming the core of the structural argument. IR spectroscopy provides rapid confirmation of key functional groups, most notably the sulfone. Finally, where absolute proof of 3D structure is required, single-crystal X-ray crystallography serves as the ultimate arbiter. This integrated approach ensures a self-validating and trustworthy structural assignment, which is a prerequisite for any further investigation in a drug development context.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

International Union of Crystallography. Introduction to X-ray Diffraction.[Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Spectroscopic Blueprint of 3-Substituted Cyclic Sultams: A Technical Guide to the Characterization of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Abstract: The precise elucidation of molecular structure is a cornerstone of modern drug discovery and chemical research. Novel heterocyclic compounds, such as 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine, a substituted cyclic sulfonamide (sultam), require rigorous spectroscopic analysis to confirm their identity and purity. As this specific molecule represents a novel chemical entity with no publicly available spectral data, this guide provides a comprehensive framework for its characterization. To do so with scientific integrity, we will utilize established data from closely related N-allyl sulfonamides and the core thiolan-3-amine 1,1-dioxide structure. This document serves as an in-depth technical guide for researchers, outlining the theoretical basis, experimental protocols, and expected spectral data for confirming the structure of this target molecule.

Introduction: The Structural Challenge and Analytical Strategy

The target molecule, this compound, possesses several key structural features that will be interrogated using a multi-technique spectroscopic approach: a saturated five-membered sultam ring, a quaternary carbon at the 3-position, a methyl group, and an N-allyl (prop-2-enyl) substituent. The combination of these features necessitates a careful and integrated analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The causality behind this multi-pronged strategy is rooted in the complementary nature of these techniques. NMR spectroscopy will provide a detailed map of the carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. Finally, Mass Spectrometry will determine the molecular weight and offer structural clues through analysis of fragmentation patterns.

Due to the novelty of the target compound, this guide will present a predictive analysis based on well-understood principles and data from analogous structures. Key reference points include the characteristic signals for N-allyl groups and the foundational spectra of the thiolan-3-amine 1,1-dioxide core.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For the target compound, a combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (like COSY and HSQC) would be employed for unambiguous assignment.

2.1. Expertise in Action: Predicting the ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing effect of the sulfonyl group (SO₂) will significantly deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale & Authoritative Comparison |

| -CH ₂-SO₂ (C5) | ~3.1 - 3.4 | Multiplet | 2H | Protons alpha to the strongly deshielding SO₂ group. |

| -CH ₂-C(N)- (C4) | ~2.2 - 2.5 | Multiplet | 2H | Aliphatic protons adjacent to the quaternary carbon. |

| -CH ₂-CH₂-SO₂ (C2) | ~3.3 - 3.6 | Multiplet | 2H | Protons alpha to both the SO₂ group and adjacent to the quaternary center. |

| -CH ₃ (C3-Methyl) | ~1.5 | Singlet | 3H | Methyl group on a quaternary carbon, appearing as a singlet. |

| N-H | ~1.8 - 2.5 (variable) | Broad Singlet | 1H | Amine proton, often broad and its position is concentration-dependent. |

| N-CH ₂-CH= | ~3.9 - 4.1 | Doublet | 2H | Methylene protons of the allyl group, coupled to the vinyl proton. In related N-allyl sulfonamides, these protons appear around δ 4.0.[1] |

| =CH ₂ (terminal) | ~5.1 - 5.3 | Multiplet | 2H | Terminal vinyl protons of the allyl group, showing complex splitting (geminal and vicinal coupling). |

| -CH=CH₂ | ~5.7 - 5.9 | Multiplet | 1H | Internal vinyl proton of the allyl group, coupled to both the N-CH₂ and terminal =CH₂ protons. |

2.2. Predicting the ¹³C NMR Spectrum

The carbon spectrum will complement the proton data, confirming the carbon backbone and the presence of the quaternary carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Comparison |

| -C H₂-SO₂ (C5) | ~50 - 55 | Carbon alpha to the SO₂ group. |

| -C H₂-C(N)- (C4) | ~30 - 35 | Aliphatic carbon. |

| -C H₂-CH₂-SO₂ (C2) | ~55 - 60 | Carbon alpha to the SO₂ group. |

| -C (N)(CH₃)- (C3) | ~60 - 65 | Quaternary carbon bonded to nitrogen and the sulfonyl group. |

| -C H₃ (C3-Methyl) | ~20 - 25 | Methyl carbon. |

| N-C H₂- | ~40 - 47 | Methylene carbon of the allyl group. This range is typical for sp³-CH₂-N bonds in allyl sulfonamides.[1] |

| =C H₂ (terminal) | ~115 - 120 | Terminal alkene carbon. |

| -C H= | ~135 - 140 | Internal alkene carbon. |

2.3. Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., zg30). Ensure an adequate number of scans (typically 16) for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate NMR software.

2.4. Visualization of NMR Workflow

The logical flow of structure elucidation via NMR can be visualized as follows:

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the target molecule. The causality here is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Bond Type | Predicted Frequency (cm⁻¹) | Rationale & Authoritative Comparison |

| Sulfonamide | S=O (asymmetric stretch) | 1330 - 1310 | The strong electron-withdrawing nature of the SO₂ group results in a high-frequency stretch. This is a hallmark of sulfonamides.[1] |

| Sulfonamide | S=O (symmetric stretch) | 1170 - 1140 | A second, strong characteristic band for the sulfonyl group.[1] |

| Alkene | C=C (stretch) | 1650 - 1630 | Typical stretching frequency for a carbon-carbon double bond in the allyl group. |

| Alkene | =C-H (stretch) | 3080 - 3010 | C-H stretching for sp² hybridized carbons of the alkene. |

| Amine | N-H (stretch) | 3350 - 3250 | A moderate, potentially broad peak indicating the secondary amine.[1] |

| Alkane | C-H (stretch) | 2990 - 2850 | C-H stretching for the sp³ hybridized carbons in the methyl group and the thiolan ring. |

3.1. Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values and reference spectra for sulfonamides and alkenes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structure confirmation. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.

Predicted Mass Information:

-

Molecular Formula: C₈H₁₄N₂O₂S

-

Monoisotopic Mass: 202.0776 g/mol

-

Expected [M+H]⁺ Ion: m/z 203.0849

4.1. Expertise in Action: Predicting the Fragmentation Pathway

The fragmentation pattern provides a "fingerprint" of the molecule's structure. The most likely fragmentation pathways for this compound under electron ionization (EI) or electrospray ionization (ESI) would involve the cleavage of the weakest bonds.

-

Loss of the Allyl Group: A primary fragmentation would be the cleavage of the C-N bond of the N-allyl group, resulting in a fragment corresponding to the sultam core.

-

Ring Cleavage: The five-membered ring can undergo cleavage, often initiated by the loss of SO₂.

-

Loss of Methyl Group: Cleavage of the C-C bond to lose the methyl radical is also a plausible pathway.

4.2. Visualization of a Plausible Fragmentation Pathway

4.3. Experimental Protocol for HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).

-

Data Analysis: Determine the exact mass of the molecular ion and use software to generate a list of possible elemental compositions. Compare the observed fragmentation pattern with predicted pathways.

Conclusion: Synthesizing the Spectroscopic Evidence

The definitive structural confirmation of this compound hinges on the cohesive interpretation of data from NMR, IR, and MS. The ¹H and ¹³C NMR spectra will provide the atomic-level connectivity map. The IR spectrum will serve as a rapid check for the essential sulfonyl, amine, and alkene functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, with fragmentation patterns providing corroborating structural evidence. This integrated, multi-technique approach forms a self-validating system, ensuring the highest degree of confidence in the characterization of this novel chemical entity.

References

-

Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. (2018). Journal of the Brazilian Chemical Society. Available at: [Link]

-

PubChem Compound Summary for CID 2795201, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine: A Compound with Limited Public Data

A thorough investigation into the chemical compound "3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine" reveals a notable absence of a registered CAS number and dedicated scientific literature. This suggests that the compound may be novel, not widely synthesized, or primarily documented in proprietary research not available in the public domain. The lack of a specific CAS number prevents the retrieval of detailed, verified experimental data for this exact molecule.

However, based on its chemical structure, we can infer its properties and potential applications by examining its constituent functional groups and closely related, well-documented analogs. This guide will, therefore, provide a comprehensive theoretical framework for understanding this molecule, drawing on data from similar compounds to offer insights for researchers, scientists, and drug development professionals.

Part 1: Deconstructing the Molecular Architecture

The structure of this compound is characterized by several key features that dictate its chemical behavior and potential utility:

-

Thiolane-1,1-dioxide (Sulfolane) Core: The central five-membered ring is a saturated thiolane ring where the sulfur atom has been oxidized to a sulfone. This sulfone group is a strong electron-withdrawing group, rendering the adjacent protons more acidic and influencing the overall polarity and stability of the molecule. The sulfolane ring is known for its high polarity and thermal stability.

-

Tertiary Amine Functionality: The presence of an amine group at the 3-position, substituted with both a methyl and a prop-2-enyl (allyl) group, classifies it as a tertiary amine. This functional group is a key site for chemical reactions and potential biological interactions.

-

Allyl Group: The N-prop-2-enyl (allyl) group is a particularly reactive moiety. The double bond can participate in various addition reactions, and the allylic position is susceptible to substitution and rearrangement reactions. This group is often incorporated into drug candidates to modulate binding, reactivity, or metabolic stability.

Part 2: Physicochemical Properties and Characterization (Theoretical)

While experimental data is unavailable, we can predict the general physicochemical properties of this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₅NO₂S | Based on structural components. |

| Molecular Weight | ~189.27 g/mol | Calculated from the molecular formula. |

| Polarity | High | The sulfone group imparts significant polarity. |

| Solubility | Likely soluble in polar organic solvents. | Based on the polar nature of the sulfolane core. |

| Boiling Point | Elevated | Sulfones generally have high boiling points due to their polarity. |

| Appearance | Likely a solid or high-boiling liquid at room temperature. | Inferred from similar sulfolane derivatives. |

Spectroscopic Characterization (Expected Signatures):

-

¹H NMR: Expect signals corresponding to the methyl group, the inequivalent methylene protons on the thiolane ring, the protons of the allyl group (with characteristic splitting patterns for the vinyl protons), and the protons on the carbon adjacent to the amine.

-

¹³C NMR: Distinct signals for the methyl carbon, the two different methylene carbons in the ring, the quaternary carbon at the 3-position, and the three carbons of the allyl group.

-

IR Spectroscopy: Characteristic peaks for C-H stretching, C=C stretching from the allyl group, and strong S=O stretching bands for the sulfone group (typically in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions).

-

Mass Spectrometry: The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the allyl group or other fragments.

Part 3: Potential Synthetic Strategies

A plausible synthetic route to this compound would likely involve a multi-step process. The following diagram outlines a conceptual synthetic workflow.

Conceptual Synthetic Workflow

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Methylthiolane-1,1-dioxide

-

Reaction Setup: To a solution of a suitable starting material like 3-methylthiolane in a solvent such as acetic acid, add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction, extract the product into an organic solvent, wash with a suitable aqueous solution to remove impurities, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.

Step 2: Amination of the Sulfolane Ring

This step is chemically challenging. A potential route could involve a variation of the Bucherer-Bergs reaction or a reductive amination pathway if a corresponding ketone precursor is accessible.

Step 3: N-Allylation of the Amine

-

Reaction Setup: Dissolve the synthesized 3-amino-3-methylthiolane-1,1-dioxide and a base (e.g., potassium carbonate or triethylamine) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Allyl Bromide: Add allyl bromide dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final product.

Part 4: Potential Applications in Drug Discovery and Development

While no specific applications for this exact molecule are documented, its structural motifs are found in various biologically active compounds.

-

Scaffold for Medicinal Chemistry: The rigid sulfolane core can serve as a scaffold to present the pharmacophoric elements (the amine and allyl groups) in a defined spatial orientation for interaction with biological targets.

-

Enzyme Inhibition: The sulfone group can act as a hydrogen bond acceptor, and the overall molecule could be designed to fit into the active site of enzymes.

-

CNS-Active Agents: The polarity and size of the molecule might allow it to cross the blood-brain barrier, making it a candidate for targeting central nervous system receptors. The structurally related compound (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol has been investigated for antiparkinsonian activity, highlighting the potential of similar structures in neuroscience.[1][2]

Part 5: Conclusion and Future Directions

This compound represents an under-explored area of chemical space. While this guide provides a theoretical foundation for its properties and synthesis, experimental validation is crucial. Future research should focus on:

-

Developing a reliable synthetic route and fully characterizing the compound using modern analytical techniques.

-

Screening for biological activity in various assays to identify potential therapeutic applications.

-

Exploring structure-activity relationships by synthesizing and testing analogs with modifications to the core structure and substituents.

This systematic approach will be necessary to unlock the full potential of this and related novel chemical entities.

References

Due to the lack of direct literature on the topic compound, this reference list includes sources for related compounds and synthetic methods that would be relevant to a researcher investigating this molecule.

-

PubChem. 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine. Available from: [Link]

-

PubChem. 3-Methyl-1,1-dioxothiolan-3-amine;chloride. Available from: [Link]

-

PubChem. N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide. Available from: [Link]

-

Ardashov, O. V., et al. (2013). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity. Medicinal Chemistry, 9(6), 835-841. Available from: [Link]

-

Ardashov, O. V., et al. (2013). 3-Methyl-6-(Prop-1-en-2-yl)Cyclohex-3-ene-1,2-diol: the Importance of Functional Groups for Antiparkinsonian Activity. ResearchGate. Available from: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Potential Biological Activity of Substituted Thiolane-3-Amines

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning potential of substituted thiolane-3-amines, a heterocyclic scaffold poised for significant impact in medicinal chemistry. While direct and extensive research on this specific class of compounds remains in its nascent stages, a wealth of data from structurally related thiolane and thiophene derivatives provides a compelling rationale for their exploration. This document synthesizes current knowledge, offering a forward-looking perspective on the synthesis, potential biological activities, and structure-activity relationships (SAR) of substituted thiolane-3-amines, thereby providing a roadmap for future research and development in this promising area.

The Thiolane-3-Amine Core: A Foundation for Diversity

The thiolane (tetrahydrothiophene) ring is a versatile, five-membered saturated sulfur-containing heterocycle. The introduction of an amine group at the 3-position creates a chiral center and a key functional handle for a multitude of chemical modifications. This unique combination of a flexible saturated ring and a readily derivatizable amino group makes the thiolane-3-amine scaffold an attractive starting point for the design of novel therapeutic agents.

Synthesis of the Chiral Core: (R)-3-Aminothiolane

The enantiomerically pure (R)-3-aminothiolane is a crucial building block for the synthesis of stereochemically defined derivatives. An efficient synthetic route starting from the readily available D-methionine has been established.[1]

Experimental Protocol: Synthesis of (R)-3-Aminothiolane [1]

-

Reduction of D-methionine: D-methionine is reduced using sodium borohydride and iodine in tetrahydrofuran (THF) to yield D-methioninol.

-

Protection of the Amino Group: The amino group of D-methioninol is protected with a tosyl group by reacting with p-toluenesulfonyl chloride in the presence of triethylamine in dichloromethane.

-

Intramolecular Cyclization: The hydroxyl group of the N-tosylated D-methioninol is activated with methanesulfonyl chloride in pyridine, which then undergoes a one-pot intramolecular cyclization to form (R)-N-tosyl-3-aminothiolane.

-

Deprotection: The tosyl group is removed under acidic conditions (e.g., refluxing in concentrated HCl and acetic acid) to yield the final product, (R)-3-aminothiolane.

This synthetic pathway provides a reliable source of the chiral thiolane-3-amine core, enabling the exploration of a wide range of N-substituted and ring-substituted analogs.

Charting the Therapeutic Landscape: Potential Biological Activities

While specific data for a broad range of substituted thiolane-3-amines is limited, the extensive bioactivity profile of related thiolane and thiophene derivatives provides strong predictive value for their potential therapeutic applications.[2]

Antiviral Potential

Thiolane and thiophene derivatives have demonstrated significant antiviral activity against a variety of viruses. This suggests that substituted thiolane-3-amines could be a promising avenue for the development of novel antiviral agents.

One notable example is the activity of trifluoromethylthiolane derivatives against Herpes Simplex Virus type 1 (HSV-1).[3][4] The introduction of a trifluoromethyl group can enhance biological activity by influencing factors such as metabolic stability and binding interactions.[3] It is hypothesized that these compounds may interfere with viral replication processes.[3]

Furthermore, thiophene derivatives have been identified as entry inhibitors of the Ebola virus, a highly pathogenic RNA virus.[5][6] This mechanism of action, preventing the virus from entering host cells, is a key strategy in antiviral drug development.

Table 1: Antiviral Activity of Selected Thiolane and Thiophene Derivatives

| Compound Class | Specific Example | Virus | Reported Activity | Putative Mechanism of Action | Reference |

| Trifluoromethylthiolanes | 2-hydroxy-2-trifluoromethylthiolane | Herpes Simplex Virus 1 (HSV-1) | Significant inhibition of viral replication | Inhibition of viral replicative processes | [3][4] |

| Thiophene Derivatives | Substituted thiophenes | Ebola Virus | Viral entry inhibition (micromolar range) | Disruption of viral entry into host cells | [5][6] |

| Thiophene Analogs | Thioflavone derivatives | Coxsackievirus B3 and B6 | Potent inhibitory activity (IC50 = 0.62 - 7.15 µM) | Not specified | [7] |

Antimicrobial Activity

The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents.[8] Numerous studies have demonstrated the antibacterial and antifungal properties of substituted thiophenes, suggesting that thiolane-3-amines could exhibit similar activities.

For instance, certain thiophene-3-carboxamide derivatives have shown both antibacterial and antifungal activities.[9] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the thiophene ring.

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Specific Example | Microorganism | Reported Activity | Reference |

| Thiophene-3-carboxamides | 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Bacteria and Fungi | Antibacterial and antifungal activity | [9] |

| Thiophene Derivatives | Pyridine side chain derivatives | Various bacteria | Excellent antimicrobial activity | [8] |

| Thiophene Derivatives | Thiophene derivatives with piperidin-4-yloxy groups | Colistin-resistant Acinetobacter baumannii and Escherichia coli | MIC50 values between 8 and 32 mg/L | [10] |

Anticancer Potential

The development of novel anticancer agents is a critical area of research, and heterocyclic compounds, including thiophene derivatives, have shown considerable promise.[6] The structural diversity that can be achieved with substituted thiolane-3-amines makes them attractive candidates for anticancer drug discovery.

For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives, where a thiophene moiety was explored as a potential isostere for a phenyl ring, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[11][12] This highlights how substitutions on an amine attached to a heterocyclic core can drive potent and specific anticancer activity.

Furthermore, certain 2-aminothiazole derivatives, which share a similar amino-heterocycle motif, have demonstrated significant antiproliferative activity against various cancer cell lines.[10][13]

Table 3: Anticancer Activity of Selected Thiophene and Related Heterocyclic Derivatives

| Compound Class | Specific Example | Cancer Cell Line(s) | Reported Activity (IC50) | Putative Mechanism of Action | Reference |

| N-benzyl-2-phenylpyrimidin-4-amines | ML323 and related analogs | Non-small cell lung cancer | Nanomolar inhibitory potency | Inhibition of USP1/UAF1 deubiquitinase | [12] |

| 2-Aminothiazole Derivatives | Various derivatives | Prostate (PC-3), Ovarian (SKOV-3) | Moderate antiproliferative activity | Not specified | [13] |

| 1,3,4-Thiadiazoles | 3-Methoxyphenyl substituted derivatives | Breast cancer (MCF-7, MDA-MB-231) | Weak to moderate anticancer activity | Possible caspase 8 activation | [6] |

Structure-Activity Relationships (SAR) and Rational Drug Design

The biological activity of substituted thiolane-3-amines will be critically dependent on the nature and position of the substituents on both the thiolane ring and the amino group. Based on SAR studies of related heterocyclic compounds, we can infer key principles for the rational design of novel thiolane-3-amine derivatives.

N-Substitution: The Key to Target Specificity

The amino group at the 3-position is a prime site for modification. N-alkylation, N-arylation, and N-acylation can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

-

N-Benzyl and N-Aryl Substitution: As seen with N-benzyl phenethylamines and N-benzyl-2-phenylpyrimidin-4-amines, the introduction of a substituted or unsubstituted benzyl or other aryl group can significantly enhance binding affinity and functional activity at specific receptors or enzymes.[7][12] The electronic and steric properties of the substituents on the aromatic ring will be crucial in determining the potency and selectivity of the compounds.

-

Amide and Sulfonamide Formation: Acylation of the amino group to form amides or sulfonamides introduces hydrogen bond donors and acceptors, which can lead to new interactions with biological targets. This strategy has been successfully employed in the development of various bioactive compounds.

Ring Substitution: Fine-Tuning Activity

Substitution on the thiolane ring itself can modulate the molecule's conformation, lipophilicity, and metabolic stability.

-

Substitution at the 2- and 5-Positions: These positions are adjacent to the sulfur atom and can influence the electronic properties of the ring. The introduction of small alkyl or electron-withdrawing groups could be explored to fine-tune activity.

-

Substitution at the 4-Position: This position is further from the key functional groups and may be a suitable site for introducing larger substituents to probe for additional binding interactions or to modify pharmacokinetic properties.

Visualizing the Potential: Pathways and Workflows

To conceptualize the potential mechanisms of action and the workflow for discovering and evaluating substituted thiolane-3-amines, the following diagrams are provided.

Caption: Potential Antiviral Mechanisms of Thiolane-3-Amine Derivatives.

Caption: Drug Discovery Workflow for Thiolane-3-Amine Derivatives.

Conclusion and Future Directions

Substituted thiolane-3-amines represent a largely untapped but highly promising class of heterocyclic compounds for drug discovery. Drawing on the well-established and diverse biological activities of the structurally related thiolane and thiophene derivatives, there is a strong scientific rationale to anticipate that this scaffold will yield novel candidates with potent antiviral, antimicrobial, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of substituted thiolane-3-amines. A thorough exploration of the structure-activity relationships will be paramount to unlocking the full therapeutic potential of this versatile scaffold. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the discovery of the next generation of therapeutic agents.

References

-

Artiukh, L., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

- Li, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

- Reina, J. J., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.

- Katarzyna, S., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.

- Brandt, S. D., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

- Li, H., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.

- Ralco Nutrition Inc. (2019). Antiviral compositions and methods.

-

Artiukh, L., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. ResearchGate. Available at: [Link]

- Gomha, S. M., et al. (2015). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Medicinal Chemistry Research.

- Brandt, S. D., et al. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

-

Pan, X., et al. (2011). An Efficient Synthesis of (R)-3-Aminothiolane. ResearchGate. Available at: [Link]

- Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology.

- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C.

- Reddy, T. S., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)

- Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.

- Majik, M. S., et al. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry.

- Mompati Letsweletse.

- Santosh, R., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules.

- American Cyanamid Co. (1967). 2-iminothiolanes and related compounds.

- Thorat, B. R., et al. (2008). Synthesis and biological evaluation of some substituted amino thiazole derivatives.

- Riyadh, S. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Sanofi-Aventis. (2009). Process for preparing N-amino substituted heterocyclic compounds.

- Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry.

- Vasu, et al. (2018). Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles.

- Magda, F. F., et al. (2022).

- Gomha, S. M., et al. (2017). Synthetic Utility of Ethylidenethiosemicarbazide: Synthesis and Anticancer Activity of 1,3-Thiazines and Thiazoles with Imidazole Moiety. Molecules.

- Lee, J. H., et al. (2021).

- Gomha, S. M., et al. (2018). Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles.

- de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4075228A - 1,3-Dithiolane compounds and method of preparation thereof - Google Patents [patents.google.com]

- 3. US11807618B2 - Thiophene derivatives as antiviral agents - Google Patents [patents.google.com]

- 4. AU2002344854B2 - Thiophene derivatives as antiviral agents for flavivirus infection - Google Patents [patents.google.com]

- 5. US9132129B2 - Antiviral compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of 3-alkylthio derivatives of isothiazolothieno-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8568711B2 - Antimicrobial compositions - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2006026875A1 - Anti-bacterial compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Silico Modeling of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico modeling as a cornerstone of modern pharmaceutical research.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine, a novel small molecule with potential therapeutic relevance. As the specific biological targets of this compound are not yet elucidated, this document emphasizes a holistic workflow that begins with foundational physicochemical characterization and progresses through target identification, molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies detailed herein are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a practical roadmap for assessing the therapeutic potential of novel chemical entities.

Introduction: The Rationale for a Computational-First Approach

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic properties or unforeseen toxicity.[4] Computational methods, collectively known as in silico modeling, offer a powerful paradigm to de-risk and rationalize the drug discovery process.[2][5] By simulating complex biological interactions, these techniques allow for the early-stage identification of promising candidates and the elimination of those with unfavorable profiles, thereby conserving significant time and resources.[1][6]

This guide focuses on a specific molecule: This compound . This compound possesses a unique sulfone core, a tertiary amine, and a reactive allyl group, suggesting a rich and potentially complex pharmacodynamic and pharmacokinetic profile. The absence of established biological data for this molecule makes it an ideal candidate for a comprehensive in silico investigation, starting from the most fundamental predictions. Our objective is to construct a detailed computational dossier on this molecule, providing a blueprint for its potential as a drug candidate.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any advanced simulations can be performed, the ligand must be accurately represented in a three-dimensional, energy-minimized state. This foundational step is critical for the reliability of all subsequent predictions.

Step-by-Step Protocol: Ligand Structure Generation

-

2D Structure Creation: Draw the molecule using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: Convert the 2D sketch into a 3D structure. This initial conversion provides a rough conformation.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines bond lengths and angles to find a low-energy, stable conformation. The resulting structure, often saved in .sdf or .mol2 format, is the input for all further studies.

Physicochemical Property Prediction

Understanding the basic physicochemical properties of a drug candidate is essential for predicting its "drug-likeness." These properties govern absorption and distribution. We will use web-based tools like SwissADME for this analysis.[7]

Rationale: Early assessment of properties guided by frameworks like Lipinski's Rule of Five helps to flag potential issues with oral bioavailability. While not rigid laws, these guidelines are invaluable for prioritizing compounds.

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | ~203.29 g/mol | Compliant (<500) |

| LogP (Octanol/Water Partition Coeff.) | ~1.5 - 2.5 | Compliant (<5) |

| Hydrogen Bond Donors | 1 | Compliant (<5) |

| Hydrogen Bond Acceptors | 3 (2 sulfone oxygens, 1 amine nitrogen) | Compliant (<10) |

| Molar Refractivity | ~55-60 | Within typical range |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Good (<140 Ų) |

Note: These values are estimations for the purpose of this guide and would be calculated using specific software in a real-world scenario.

Target Identification: Unveiling Potential Biological Partners

With no known target, our first major computational challenge is to generate hypotheses about which proteins our compound might interact with. This is the domain of reverse pharmacology .

Methodologies for Target Prediction

Two complementary approaches are highly effective: pharmacophore modeling and reverse docking.

-

Pharmacophore Modeling: This technique abstracts the molecule into a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[8][9][10][11] This pharmacophore "query" is then used to screen databases of protein structures, identifying those with binding sites that complement the query.[9][10]

-

Reverse Docking: This is a brute-force but powerful method where the ligand is docked against a large library of protein structures.[12][13] Proteins that consistently show high-affinity binding scores are flagged as potential targets.[12][14] Web servers like ReverseDock make this approach accessible.[12][13][15]

Causality: The logic behind these methods is that molecular recognition is driven by complementary physicochemical properties. By matching our ligand's features to known protein binding sites, we can infer potential interactions.

Visualizing the Overall In Silico Workflow

The entire process, from ligand preparation to final analysis, can be visualized as a structured workflow.

Caption: High-level workflow for in silico evaluation of a novel compound.

Molecular Docking: Simulating the Ligand-Target Handshake

Once a set of high-probability targets is identified, molecular docking predicts the preferred binding orientation (pose) and affinity of the ligand within the protein's active site.[5][16][17][18] This is one of the most widely used techniques in structure-based drug design.[5]

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

This protocol assumes a hypothetical protein target (e.g., a kinase) has been identified and its 3D structure is available from the Protein Data Bank (PDB).[19]

-

Receptor Preparation:

-

Download the protein structure from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens, as they are crucial for hydrogen bonding.

-

Assign partial charges (e.g., Gasteiger charges).

-

Trustworthiness: This cleaning process is vital. Artifacts from the crystallization process can interfere with docking, so ensuring a clean, properly protonated receptor structure is a self-validating step for the quality of the input.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is a 3D box centered on the active site of the protein.

-

The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

-

-

Ligand Preparation:

-

Use the energy-minimized ligand structure from Section 2.1.

-

Define rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Execution and Analysis:

-

Run the docking simulation using a tool like AutoDock Vina. The algorithm will generate multiple binding poses.

-

Analyze the results based on the scoring function (binding affinity in kcal/mol) and visual inspection of the top-ranked poses. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.

-

Visualizing the Docking Workflow

Caption: The systematic process of molecular docking simulation.

Molecular Dynamics: From a Static Picture to a Dynamic Movie